molecular formula C9H10F3NO B13003466 N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine

N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine

Cat. No.: B13003466
M. Wt: 205.18 g/mol
InChI Key: FUEXADKGEWRGIJ-UHFFFAOYSA-N
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Description

N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine is a chemical compound with the molecular formula C9H10F3NO It is known for its unique structural features, which include an ethyl group, a phenyl group, and a trifluoromethyl group attached to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine typically involves the reaction of N-ethyl-N-phenylhydroxylamine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (CH3CN). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and catalysts (e.g., palladium) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.

Scientific Research Applications

N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine has a wide range of applications in scientific research:

    Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.

    Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism by which N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug design, where the compound can modulate the activity of enzymes and receptors by binding to specific sites and altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-O-(trifluoromethyl)hydroxylamine
  • N-Ethyl-O-(trifluoromethyl)hydroxylamine
  • N-Phenyl-N-methyl-O-(trifluoromethyl)hydroxylamine

Uniqueness

N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine is unique due to the presence of both ethyl and phenyl groups, which confer distinct steric and electronic properties. These features make it a versatile reagent in organic synthesis and a valuable tool in various scientific research applications.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

N-ethyl-N-(trifluoromethoxy)aniline

InChI

InChI=1S/C9H10F3NO/c1-2-13(14-9(10,11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

FUEXADKGEWRGIJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)OC(F)(F)F

Origin of Product

United States

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